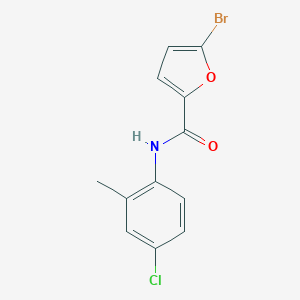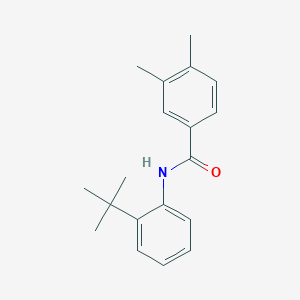
ethyl 2-amino-4-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-4-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-4-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is not fully understood. However, studies have shown that it exerts its anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. It also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that ethyl 2-amino-4-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, inhibit cancer cell growth, and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 2-amino-4-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on ethyl 2-amino-4-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. These include further studies on its mechanism of action, optimization of its therapeutic potential, and development of new derivatives with improved properties. Additionally, studies on its pharmacokinetics and toxicity are needed to evaluate its safety and efficacy for clinical use.
In conclusion, ethyl 2-amino-4-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a compound with potential applications in various fields of scientific research. Its anti-inflammatory, antioxidant, and anticancer properties, as well as its potential as a therapeutic agent for neurodegenerative disorders, make it a promising compound for further study. However, more research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of ethyl 2-amino-4-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves the condensation of ethyl 3-oxobutanoate with 3-bromo-5-ethoxy-4-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then cyclized with malononitrile and piperidine to yield the final compound.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-4-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Studies have also shown that this compound has potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C21H24BrNO6 |
|---|---|
Peso molecular |
466.3 g/mol |
Nombre IUPAC |
ethyl 2-amino-4-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C21H24BrNO6/c1-4-27-15-10-11(9-12(22)19(15)26-3)16-17-13(24)7-6-8-14(17)29-20(23)18(16)21(25)28-5-2/h9-10,16H,4-8,23H2,1-3H3 |
Clave InChI |
NPKNPFBTDRDBPJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)OC(=C2C(=O)OCC)N)Br)OC |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)OC(=C2C(=O)OCC)N)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide](/img/structure/B296637.png)



![4-{5-[(2,3-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B296649.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2,3-dimethylphenoxy)ethanone](/img/structure/B296650.png)
![1-[(3,4,5-Triethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B296651.png)
![Methyl 2-[(5-bromo-2-furoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B296653.png)




![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,4-dimethylbenzamide](/img/structure/B296660.png)